molecular formula C14H13ClN2O4S B14338527 4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid CAS No. 95454-01-6

4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid

Cat. No.: B14338527
CAS No.: 95454-01-6
M. Wt: 340.8 g/mol
InChI Key: HSKWHEMHKZEBPL-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methylanilino group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. Subsequent steps include chlorination and sulfonation to introduce the chloro and sulfamoyl groups, respectively. The final step involves the coupling of the methylanilino group to the benzoic acid core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro and methylanilino groups can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and sulfamoyl groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce substituted benzoic acids.

Scientific Research Applications

4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methylanilino groups can interact with enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: Shares the chloro and methylanilino groups but lacks the sulfamoyl and benzoic acid components.

    2-Amino-5-chlorotoluene: Similar structure but without the sulfamoyl and benzoic acid groups.

    Sulfanilamide: Contains the sulfamoyl group but differs in the aromatic core and other substituents.

Uniqueness

4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

95454-01-6

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

4-chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C14H13ClN2O4S/c1-8-4-2-3-5-11(8)17-12-7-10(15)13(22(16,20)21)6-9(12)14(18)19/h2-7,17H,1H3,(H,18,19)(H2,16,20,21)

InChI Key

HSKWHEMHKZEBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

Origin of Product

United States

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